molecular formula C20H42O8P2S2 B14400714 Acetic acid, bis((dibutoxyphosphinyl)thio)-, ethyl ester CAS No. 86539-24-4

Acetic acid, bis((dibutoxyphosphinyl)thio)-, ethyl ester

Cat. No.: B14400714
CAS No.: 86539-24-4
M. Wt: 536.6 g/mol
InChI Key: LTRLVMGEQZQKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, bis((dibutoxyphosphinyl)thio)-, ethyl ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes acetic acid and phosphinyl thio groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, bis((dibutoxyphosphinyl)thio)-, ethyl ester typically involves the reaction of acetic acid with dibutoxyphosphinyl thio groups under controlled conditions. One common method is the Fischer esterification, where acetic acid reacts with an alcohol in the presence of a strong acid catalyst . The reaction conditions often require heating and the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as the use of N-acylbenzotriazoles as mild S-acylating agents . These methods allow for the efficient synthesis of thiol esters under mild conditions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, bis((dibutoxyphosphinyl)thio)-, ethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Major Products

    Hydrolysis: Acetic acid and an alcohol.

    Oxidation: Carboxylic acids.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, bis((dibutoxyphosphinyl)thio)-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, bis((dibutoxyphosphinyl)thio)-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing acetic acid and an alcohol, which can then participate in further biochemical pathways . The phosphinyl thio groups may also interact with enzymes and proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, bis((dibutoxyphosphinyl)thio)-, ethyl ester is unique due to the presence of phosphinyl thio groups, which impart distinct chemical properties and reactivity compared to other esters. This makes it valuable in specific applications where these properties are desired.

Properties

CAS No.

86539-24-4

Molecular Formula

C20H42O8P2S2

Molecular Weight

536.6 g/mol

IUPAC Name

ethyl 2,2-bis(dibutoxyphosphorylsulfanyl)acetate

InChI

InChI=1S/C20H42O8P2S2/c1-6-11-15-25-29(22,26-16-12-7-2)31-20(19(21)24-10-5)32-30(23,27-17-13-8-3)28-18-14-9-4/h20H,6-18H2,1-5H3

InChI Key

LTRLVMGEQZQKJV-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)SC(C(=O)OCC)SP(=O)(OCCCC)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.